CAf1M protein - 141911-75-3

CAf1M protein

Catalog Number: EVT-1516606
CAS Number: 141911-75-3
Molecular Formula: C10H16O6
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound known as CAf1M protein is a significant entity in the field of molecular biology and protein synthesis. This protein plays a crucial role in various biological processes, particularly in the regulation of gene expression and protein synthesis mechanisms. Understanding its classification, sources, and functional implications is essential for appreciating its role in cellular activities.

Source

CAf1M protein is derived from the cellular machinery involved in protein synthesis, particularly within eukaryotic cells. It is associated with the cytoplasmic polyadenylation element binding proteins, which are vital for mRNA stability and translation regulation. The protein's synthesis is influenced by various factors, including the availability of amino acids and the cellular environment, which can affect its expression levels.

Classification

CAf1M protein falls under the category of eukaryotic translation initiation factors. These factors are critical for the initiation phase of translation, where ribosomes assemble on messenger RNA to begin protein synthesis. The classification of CAf1M protein highlights its involvement in complex regulatory networks that control gene expression at multiple levels.

Synthesis Analysis

Methods

The synthesis of CAf1M protein can be achieved through various methods, primarily focusing on cell-free systems and in vivo expression systems. Common techniques include:

  • In Vitro Transcription and Translation: This method utilizes plasmid DNA containing the CAf1M coding sequence. The DNA is transcribed into messenger RNA using bacteriophage RNA polymerases, followed by translation in a cell-free extract.
  • Cell-Based Expression Systems: Eukaryotic cell lines (e.g., HEK293 or CHO cells) are often employed to express CAf1M protein. This involves transfecting cells with plasmids that encode the CAf1M gene, followed by harvesting and purifying the expressed protein.

Technical Details

The choice of expression system can significantly impact yield and functionality. For instance, using a rabbit reticulocyte lysate system allows for efficient translation due to its high concentration of ribosomes and translation factors . Additionally, optimizing conditions such as temperature, pH, and co-factors can enhance protein yield during synthesis.

Molecular Structure Analysis

Structure

The molecular structure of CAf1M protein is characterized by specific domains that facilitate its interaction with other proteins and nucleic acids. While detailed structural data may vary, it generally consists of:

  • RNA Recognition Motifs: These motifs enable binding to messenger RNA molecules.
  • Polyadenylation Domains: These regions are crucial for stabilizing mRNA and regulating its translational efficiency.

Data

Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy could provide insights into the precise arrangement of these domains and their functional implications.

Chemical Reactions Analysis

Reactions

CAf1M protein participates in several biochemical reactions essential for post-transcriptional regulation. Key reactions include:

  • Binding to Messenger RNA: CAf1M interacts with specific sequences within mRNA molecules, influencing their stability.
  • Facilitation of Polyadenylation: It plays a role in adding poly(A) tails to mRNA transcripts, which is vital for their export from the nucleus and subsequent translation.

Technical Details

Understanding these reactions involves examining kinetic parameters such as binding affinities and reaction rates, which can be determined through techniques like surface plasmon resonance or fluorescence resonance energy transfer.

Mechanism of Action

Process

The mechanism by which CAf1M exerts its effects primarily revolves around its role in mRNA metabolism. It acts by:

  • Stabilizing Messenger RNA: By binding to specific regions on mRNA, CAf1M prevents degradation by exonucleases.
  • Regulating Translation Initiation: Through interactions with translation initiation factors, it influences the assembly of ribosomal complexes on mRNA.

Data

Physical and Chemical Properties Analysis

Physical Properties

CAf1M protein exhibits several physical properties that are crucial for its function:

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stability may vary depending on environmental conditions such as temperature and ionic strength.

Chemical Properties

Chemically, CAf1M contains functional groups that allow for interaction with nucleic acids and other proteins. Its properties include:

  • pH Sensitivity: Activity may vary with changes in pH.
  • Thermal Stability: The protein's structure may denature at elevated temperatures.

Relevant analyses such as differential scanning calorimetry can provide insights into thermal stability profiles.

Applications

Scientific Uses

CAf1M protein has several applications within scientific research:

  • Gene Expression Studies: Its role in mRNA stabilization makes it a target for studies investigating gene regulation mechanisms.
  • Protein Synthesis Research: Understanding CAf1M's function can help elucidate broader mechanisms of translation control.
  • Biotechnological Applications: Potential uses include developing more efficient systems for recombinant protein production or designing novel therapeutic strategies targeting mRNA stability.
Introduction to Caf1M Protein

Historical Discovery and Nomenclature

The Caf1M protein was first identified during molecular characterization of the Yersinia pestis pMT1 plasmid (also designated pFra), a 100,984 bp virulence-associated plasmid essential for plague pathogenesis. Initial sequencing efforts in the late 1990s revealed the caf1 operon, encoding four genes: caf1R (transcriptional regulator), caf1M (chaperone), caf1A (usher), and caf1 (structural subunit). The chaperone was designated Caf1M, reflecting its role in the assembly of the Capsular Antigen Fraction 1 (F1). This operon's GC content (50.2%) differs significantly from other Y. pestis plasmids, suggesting horizontal acquisition. Caf1M's discovery coincided with efforts to understand the genetic basis of Y. pestis capsule production, a key virulence factor absent in its enteric ancestor Y. pseudotuberculosis [1] [8].

Biological Context: Role in Yersinia pestis Pathogenesis

Caf1M is indispensable for bubonic plague transmission. It functions within the chaperone-usher (CU) pathway to assemble the F1 capsule—a polymer of Caf1 subunits forming a protective, antiphagocytic layer around the bacterium. This capsule is thermally regulated: minimally expressed in fleas (25°C) but robustly induced at mammalian body temperature (37°C) via the transcriptional activator Caf1R [9]. Caf1M's role involves:

  • Periplasmic Subunit Stabilization: Binding nascent Caf1 subunits post-secretion to prevent degradation or aggregation.
  • Polymerization Initiation: Delivering Caf1 subunits to the outer membrane usher Caf1A for surface polymerization.
  • Immune Evasion: Enabling capsule formation that physically blocks phagocytosis by macrophages.

Table 1: Key Functional Characteristics of Caf1M

PropertyDetailSignificance
Gene LocationpMT1 plasmid (caf1 operon)Horizontal acquisition; unique to Y. pestis
Expression TriggerTemperature shift (25°C → 37°C) via Caf1REnsures capsule production during mammalian infection
Primary FunctionPeriplasmic chaperone for Caf1 subunitPrevents subunit degradation; enables folding
Pathogenic ImpactEnables F1 capsule assemblyCritical for flea-to-mammal transmission and bubonic plague onset [4]
Mutant PhenotypeΔcaf1M abolishes capsule; increases phagocytosisConfirms role in immune evasion

Classification Within Molecular Chaperone Superfamilies

Caf1M belongs to the σ-clade of chaperone-usher (CU) systems, classified based on usher protein phylogeny. CU chaperones are subdivided into:

  • Classical CU Systems (e.g., PapD in E. coli): Feature immunoglobulin-like (Ig) folds using donor-strand complementation (DSC).
  • Archaic CU Systems (e.g., McuB in Myxococcus xanthus): Share structural but not sequence homology with classical systems.
  • Alternate CU Systems: Distinct sequence lineage.

Caf1M exemplifies a classical CU chaperone with an Ig-like fold. Structural studies reveal its conserved FGL (F1-G1 Long loop) sequence in the G1 β-strand, which inserts into the hydrophobic groove of the Caf1 subunit. This DSC mechanism stabilizes the incomplete Ig fold of Caf1, creating a polymerization-competent state. Despite functional parallels to PapD, Caf1M shares only 20% sequence identity with E. coli chaperones but exhibits significant structural homology to small heat shock proteins (e.g., IbpB), suggesting evolutionary convergence in substrate recognition [3] [5] [6].

Table 2: Classification of CU Chaperone Systems

CladeRepresentative ChaperoneOrganismStructureSequence Homology to Caf1M
σ (Archaic)McuBMyxococcus xanthusIg-fold; DSC mechanismLow
γ (Classical)Caf1MYersinia pestisIg-fold; FGL-type G1 strandReference (100%)
α (Alternate)FimCEscherichia coliIg-fold; lacks FGL motifLow

Properties

CAS Number

141911-75-3

Product Name

CAf1M protein

Molecular Formula

C10H16O6

Synonyms

CAf1M protein

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